11-Carboxyundecyl Methanethiosulfonate
CAS No.: 1246819-91-9
Cat. No.: VC0135409
Molecular Formula: C13H26O4S2
Molecular Weight: 310.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246819-91-9 |
|---|---|
| Molecular Formula | C13H26O4S2 |
| Molecular Weight | 310.467 |
| IUPAC Name | 12-methylsulfonylsulfanyldodecanoic acid |
| Standard InChI | InChI=1S/C13H26O4S2/c1-19(16,17)18-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
| Standard InChI Key | OOZVWMXYWBVLOI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)SCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity
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Name: 11-Carboxyundecyl Methanethiosulfonate
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Chemical Formula: C12H24O4S2
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Classification: Organosulfur compound within the thiosulfonates category.
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Functional Groups: Carboxylic acid group (-COOH) and methanethiosulfonate moiety (-S-SO2CH3).
The presence of these functional groups imparts the compound with high reactivity, making it suitable for covalent modifications in organic and biochemical processes.
Synthesis
The synthesis of 11-Carboxyundecyl Methanethiosulfonate involves the following steps:
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Reactants:
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Undecyl bromide (C11H23Br)
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Sodium methanethiosulfonate (CH3SO2SNa)
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Reaction Conditions:
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Solvent: Organic solvents like ethyl acetate.
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Temperature: Elevated temperatures to promote the reaction.
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Reaction Mechanism:
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The undecyl bromide undergoes nucleophilic substitution with sodium methanethiosulfonate, resulting in the formation of 11-Carboxyundecyl Methanethiosulfonate.
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This reaction is typically performed under controlled conditions to ensure high yield and purity.
Structural Characterization
The molecular structure of 11-Carboxyundecyl Methanethiosulfonate is confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Characteristic peaks identify the carboxylic acid group and methanethiosulfonate moiety.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and structural integrity.
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Infrared Spectroscopy (IR):
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Detects functional groups through characteristic absorption bands.
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Chemical Reactivity
The reactivity of this compound is primarily attributed to its methanethiosulfonate functional group, which can form covalent bonds with nucleophilic sites on biomolecules, such as proteins. This property makes it highly valuable in biochemical assays and drug delivery systems.
Key reactions include:
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Covalent modification of thiol groups in proteins.
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Participation in click chemistry for bioconjugation.
Applications
11-Carboxyundecyl Methanethiosulfonate has diverse applications across various scientific fields:
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Biochemical Research:
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Used as a reagent for site-specific protein labeling.
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Facilitates studies involving enzyme mechanisms and protein interactions.
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Drug Delivery Systems:
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Serves as a linker molecule for targeted drug delivery due to its reactivity.
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Organic Synthesis:
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Acts as an intermediate in the preparation of complex sulfur-containing molecules.
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Material Science:
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Utilized in surface modification processes to impart specific chemical functionalities.
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Mechanism of Action
The compound’s mechanism of action revolves around its ability to undergo covalent bond formation via the methanethiosulfonate moiety. This reaction is particularly effective with thiol-containing biomolecules, leading to stable adduct formation.
Limitations and Challenges
While versatile, the use of 11-Carboxyundecyl Methanethiosulfonate can be limited by:
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Sensitivity to environmental factors such as moisture.
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Potential toxicity associated with sulfur compounds.
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Challenges in large-scale synthesis due to stringent reaction conditions.
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